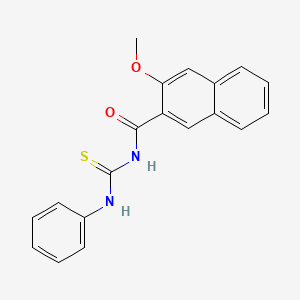
N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide, also known as ANCCA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been well-characterized. In
Aplicaciones Científicas De Investigación
N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and ovarian cancers. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy. These findings suggest that this compound may have potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide inhibits the activity of the transcription factor E2F1, which is involved in cell cycle regulation and DNA repair. By inhibiting E2F1, this compound disrupts the cell cycle and induces apoptosis in cancer cells. In addition, this compound has been shown to inhibit the expression of several genes involved in cancer cell survival and proliferation, including cyclin D1, Bcl-2, and survivin.
Biochemical and Physiological Effects:
This compound has been shown to have a cytotoxic effect on cancer cells, while having minimal toxicity on normal cells. It has also been shown to inhibit tumor growth in mouse models of breast and lung cancer. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results. However, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown. In addition, this compound may have off-target effects on other proteins and pathways, which could limit its specificity and effectiveness.
Direcciones Futuras
There are several future directions for research on N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide. One area of focus could be the development of more potent and selective inhibitors of E2F1, which could improve the specificity and efficacy of this compound. Another area of focus could be the evaluation of this compound in combination with other cancer therapies, such as radiation therapy and chemotherapy. Finally, future research could explore the potential of this compound in other diseases and conditions, such as neurodegenerative disorders and inflammation.
Métodos De Síntesis
N-(anilinocarbonothioyl)-3-methoxy-2-naphthamide can be synthesized through a multi-step process involving the reaction of 2-naphthoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with aniline and methoxyamine. The final product is obtained through a condensation reaction between the resulting intermediate and carbon disulfide. The purity and yield of this compound can be improved through recrystallization and column chromatography.
Propiedades
IUPAC Name |
3-methoxy-N-(phenylcarbamothioyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-23-17-12-14-8-6-5-7-13(14)11-16(17)18(22)21-19(24)20-15-9-3-2-4-10-15/h2-12H,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZBXBYFWNHNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

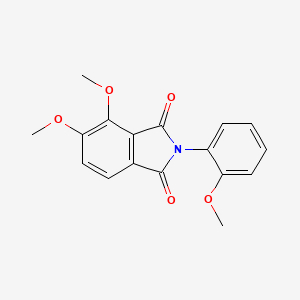

![4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5860277.png)
methyl]amino}phenyl)sulfonyl]acetamide hydrochloride](/img/structure/B5860278.png)
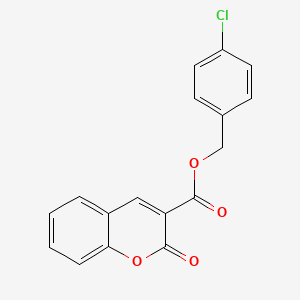
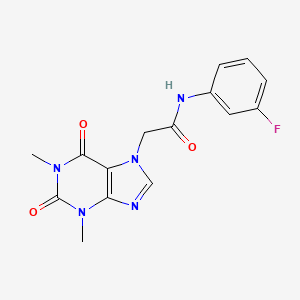


![4-tert-butyl-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5860298.png)
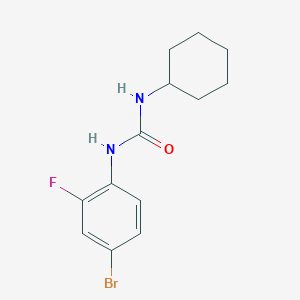
![4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5860317.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5860322.png)
![N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5860337.png)
![N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5860346.png)